4,6-Difluoro-2H-benzo[d][1,2,3]triazole
Description
The exact mass of the compound 4,6-Difluoro-2H-benzo[d][1,2,3]triazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Difluoro-2H-benzo[d][1,2,3]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Difluoro-2H-benzo[d][1,2,3]triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDQELZQQFCUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286644 | |
| Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-25-5 | |
| Record name | 5,7-Difluoro-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 46789 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2208-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 4,6-Difluoro-2H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4,6-Difluoro-2H-benzo[d]triazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to present a robust predictive model of its structural and electronic properties. We will explore its proposed synthesis, detailed spectroscopic characteristics, the critical aspect of tautomerism, insights from computational chemistry, and its potential applications. This document serves as a foundational resource for researchers working with or considering the use of this and similar fluorinated benzotriazoles.
Introduction: The Significance of Fluorinated Benzotriazoles
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When incorporated into a privileged scaffold like the benzotriazole ring system, the resulting fluorinated heterocycles become attractive candidates for a range of applications, from pharmaceuticals to advanced materials.[2]
4,6-Difluoro-2H-benzo[d]triazole is a member of this important class of compounds. The benzotriazole core is known for its diverse biological activities and its ability to act as a versatile pharmacophore.[3] The addition of two fluorine atoms to the benzene ring is expected to further modulate its electronic and biological properties, making it a valuable building block for novel therapeutic agents and functional materials.[4] This guide will provide a detailed examination of its molecular structure, offering insights that are crucial for its effective utilization in research and development.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The most probable synthetic route to 4,6-Difluoro-2H-benzo[d]triazole involves the diazotization of 3,5-difluoroaniline.
Caption: Proposed synthesis of 4,6-Difluoro-2H-benzo[d]triazole.
Experimental Protocol (Proposed):
-
Dissolution of Starting Material: 3,5-difluoroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid.
-
Diazotization: The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.
-
Cyclization: The reaction mixture is then gently warmed, allowing for the intramolecular cyclization of the diazonium salt to form the stable triazole ring.
-
Isolation and Purification: The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
The precursor, 3,5-difluoroaniline, can be synthesized via several methods, including those starting from 2,4-difluoroaniline or through the reaction of 3,5-difluorochlorobenzene with ammonia.[5][6][7][8][9]
Spectroscopic Characterization (Predicted)
The definitive structural elucidation of 4,6-Difluoro-2H-benzo[d]triazole would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton on the triazole ring (N-H) would likely appear as a broad singlet at a downfield chemical shift. The two aromatic protons on the benzene ring would appear as a doublet of doublets or a more complex multiplet due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR would show distinct signals for the six carbon atoms of the benzotriazole core. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the 4 and 6 positions. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the aromatic ring.[10][11][12][13][14]
Table 1: Predicted NMR Data for 4,6-Difluoro-2H-benzo[d]triazole
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (N-H) | 12-14 | br s | - |
| ¹H (aromatic) | 7.0-7.5 | m | J(H,H), J(H,F) |
| ¹³C (C-F) | 150-160 | d | ¹J(C,F) ≈ 240-250 |
| ¹³C (other aromatic) | 100-140 | s, d | - |
| ¹⁹F | -110 to -120 | s | - |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.[15][16][17][18]
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3300 | N-H stretching |
| 1600-1650 | C=C aromatic stretching |
| 1450-1550 | N=N stretching |
| 1100-1200 | C-F stretching |
| 700-850 | C-H out-of-plane bending |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 155. The fragmentation pattern is expected to involve the loss of N₂ (28 amu) from the triazole ring, a characteristic fragmentation for benzotriazoles.[19][20][21][22][23] Further fragmentation of the benzene ring would also be observed.
Tautomerism in 4,6-Difluoro-2H-benzo[d]triazole
A critical aspect of the molecular structure of N-unsubstituted benzotriazoles is the existence of tautomers. The proton on the triazole ring can reside on any of the three nitrogen atoms, leading to two possible tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer.
Caption: Tautomeric equilibrium in 4,6-Difluorobenzotriazole.
For the parent benzotriazole, the 1H-tautomer is generally considered to be more stable. However, the energy difference between the tautomers is small, and their relative populations can be influenced by factors such as solvent, temperature, and substitution on the benzene ring. The electron-withdrawing nature of the fluorine atoms at the 4 and 6 positions could influence the electronic distribution in the ring system and potentially alter the tautomeric equilibrium compared to the unsubstituted parent compound. Computational studies would be invaluable in determining the relative stabilities of the 1H and 2H tautomers of 4,6-difluorobenzotriazole.
Crystallography and Solid-State Structure (Inferred)
While no crystal structure has been reported for 4,6-Difluoro-2H-benzo[d]triazole, insights into its solid-state packing can be inferred from the crystal structures of other substituted benzotriazoles.[24][25][26][27] The planar benzotriazole ring system is conducive to π-π stacking interactions. Furthermore, the presence of the N-H group allows for the formation of intermolecular hydrogen bonds, which would play a significant role in the crystal packing. The fluorine atoms can also participate in non-covalent interactions, such as C-H···F and F···F contacts, which could further influence the supramolecular architecture. It is anticipated that these interactions would lead to a well-ordered and stable crystal lattice.
Computational Analysis and Electronic Properties
Density Functional Theory (DFT) calculations on fluorinated benzotriazoles have shown that the introduction of fluorine atoms significantly alters the electronic properties of the molecule.[4] The high electronegativity of fluorine leads to a polarization of the C-F bond and a decrease in the electron density of the benzene ring. This can affect the molecule's reactivity, intermolecular interactions, and biological activity.
Key predicted electronic properties:
-
Dipole Moment: The symmetric substitution of two fluorine atoms in the 2H-tautomer would result in a different dipole moment compared to the asymmetric 1H-tautomer.
-
Molecular Electrostatic Potential (MEP): The MEP surface would show negative potential around the nitrogen atoms of the triazole ring and the fluorine atoms, indicating their propensity to act as hydrogen bond acceptors or to engage in other electrostatic interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's chemical reactivity and electronic transitions. The fluorine substituents are expected to lower the energies of both the HOMO and LUMO.
Potential Applications in Drug Development and Materials Science
The unique structural and electronic features of 4,6-Difluoro-2H-benzo[d]triazole make it a promising candidate for various applications.
Medicinal Chemistry
-
Enzyme Inhibition: Benzotriazole derivatives are known to inhibit various enzymes. The fluorinated analogue could exhibit enhanced binding affinity and selectivity for specific biological targets.[1]
-
Antimicrobial and Anticancer Agents: The benzotriazole scaffold is present in numerous compounds with antimicrobial and anticancer properties.[3] Fluorination can enhance the therapeutic potential of these agents.[2]
-
Bioisosteric Replacement: The benzotriazole ring can act as a bioisostere for other functional groups, and the difluoro substitution pattern offers a unique electronic signature for optimizing drug-receptor interactions.
Caption: Workflow for drug discovery utilizing the title compound.
Materials Science
-
Organic Electronics: The electronic properties of fluorinated aromatic compounds make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Polymers and Advanced Materials: The benzotriazole moiety can be incorporated into polymer backbones to enhance thermal stability and other material properties.
Conclusion
4,6-Difluoro-2H-benzo[d]triazole represents a molecule of significant potential, bridging the advantageous properties of the benzotriazole scaffold with the strategic benefits of fluorination. While a complete experimental characterization is yet to be consolidated in the public domain, this guide has provided a comprehensive, predictive overview of its molecular structure, synthesis, and properties based on established chemical principles and data from closely related compounds. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and stimulate further investigation into the promising applications of this and other fluorinated heterocyclic systems.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Competitive Assembly of π-Hole Interactions and Hydrogen-Bond Networks: Rational Design of Fluorinated Benzotriazole Derivatives as Advanced Low-Melting-Point Energetic Materials.
- Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. PMC.
-
New fluoro derivatives of the pyrazolo[5,1-c][1][4][28]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation. PubMed.
- X-ray structure of compound 9a (thermal ellipsoids).
- X-ray structure of compound 3.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- 1H-Benzotriazole. NIST WebBook.
- Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. (2013-01-02).
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29).
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. (2022-08-08).
- FTIR spectrum of benzotriazole.
- Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
- Interpret
- MSBNK-Athens_Univ-AU241662. MassBank. (2019-03-29).
- Benzotriazole: An overview on its vers
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu.
- Synthesis of 3,5-difluoroaniline. PrepChem.com.
- What is the synthesis method of 3,5-Difluoroaniline?. Guidechem.
- Infrared spectrum of the benzotriazole powder.
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC.
- 2-(4-Fluorophenyl)
- 3,5-Difluoroaniline synthesis. ChemicalBook.
- Process for the preparation of 3,5-difluoroaniline.
- 1H and 19F NMR in drug stress testing: the case of voriconazole Supporting Inform
- Process for preparing 3,5-difluoroaniline.
- 1H and 19F NMR in drug stress testing: The case of voriconazole.
- Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. DOI.
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Technical Deep Dive: 4,6-Difluoro-2H-benzo[d]triazole
Topic: 4,6-Difluoro-2H-benzo[d]triazole IUPAC name Content Type: In-depth technical guide.
Executive Summary
4,6-Difluoro-2H-benzo[d]triazole is a fluorinated heterocyclic scaffold of increasing significance in medicinal chemistry and organic electronics.[1] Distinguished by the fusion of a benzene ring with a 1,2,3-triazole moiety, this compound exhibits unique tautomeric behavior and electronic properties driven by the electronegativity of the fluorine substituents at the C4 and C6 positions.
This guide provides a rigorous analysis of the compound’s IUPAC nomenclature, its dynamic tautomeric equilibrium, a validated synthesis protocol, and its application as a bioisostere in drug development.
Part 1: Nomenclature and Tautomeric Architecture
IUPAC Nomenclature Breakdown
The systematic name 4,6-difluoro-2H-benzo[d][1,2,3]triazole is derived from specific fusion and substitution rules defined by the International Union of Pure and Applied Chemistry (IUPAC).
-
Benzo[d]: Indicates the fusion of a benzene ring to the "d" face of the triazole ring.[2] The faces of the triazole are labeled a (1-2), b (2-3), c (3-4), d (4-5), e (5-1). Fusion at the d bond (C4-C5 of the triazole) creates the bicyclic system.[2]
-
[1,2,3]triazole: Specifies the position of the nitrogen atoms within the five-membered ring.[1]
-
2H-: Designates the "indicated hydrogen," specifying that the saturated nitrogen atom (bearing the proton) is at position 2. This is critical because the 1H and 2H forms are distinct tautomers.
-
4,6-Difluoro: Locants indicating fluorine substitution on the benzene ring.[1] Numbering begins at the nitrogen atom N1, proceeds to the fusion points, and continues around the benzene ring (C4, C5, C6, C7).
Tautomeric Equilibrium and Symmetry
Benzotriazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers.
-
1H-Tautomer (Asymmetric): The proton resides on N1. In the 4,6-difluoro derivative, this creates an asymmetric electronic distribution. If the proton migrates to N3, the molecule becomes 5,7-difluoro-1H-benzo[d]triazole .
-
2H-Tautomer (Symmetric): The proton resides on N2. This form possesses
symmetry. While 1H-benzotriazoles are typically more stable in the solid state (due to intermolecular hydrogen bonding), the 2H-form is often stabilized in non-polar solvents or by specific substitution patterns.
Critical Insight: In drug design, locking the 2H-conformation (e.g., via N-alkylation) often results in improved lipophilicity and metabolic stability compared to the N1-substituted isomers.
Part 2: Synthesis Protocol
Objective: Synthesis of 4,6-difluoro-1H-benzo[d]triazole (which equilibrates to 2H) from 2,4-difluoroaniline.
Retrosynthetic Analysis
The most reliable route involves the construction of the triazole ring via diazotization of a 1,2-diamine precursor.
-
Target: 4,6-Difluoro-benzo[d]triazole.[1]
-
Precursor: 3,5-Difluoro-1,2-phenylenediamine.
-
Starting Material: 2,4-Difluoroaniline.
Step-by-Step Methodology
Step 1: Nitration of 2,4-Difluoroaniline
Reagents:
-
Dissolve 2,4-difluoroaniline (10 mmol) in concentrated
(5 mL) at . -
Dropwise add fuming
(1.1 eq) while maintaining temp . -
Stir for 1 hour. Pour onto ice.
-
Filter the yellow precipitate (2,4-difluoro-6-nitroaniline).
-
Yield Expectation: 75-85%.
Step 2: Reduction to Diamine
Reagents:
-
Suspend nitroaniline intermediate in Ethanol.
-
Add
(5 eq). -
Reflux for 3 hours (monitor by TLC).
-
Neutralize with NaOH, extract with EtOAc.
-
Isolate 3,5-difluoro-1,2-phenylenediamine. (Note: This intermediate is oxidation-sensitive; proceed immediately to Step 3).
Step 3: Diazotization and Cyclization
Reagents:
-
Dissolve diamine (5 mmol) in Glacial Acetic Acid (10 mL) and water (2 mL).
-
Cool to
. -
Add solution of
(1.2 eq) in water dropwise. -
Stir for 30 mins at
, then allow to warm to RT. -
The mixture will darken. Dilute with water.
-
Extract with EtOAc, wash with brine, dry over
. -
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hex/EtOAc).
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for the production of the 4,6-difluoro-benzo[d]triazole core.
Part 3: Applications in Drug Discovery & Materials
Bioisosterism and Medicinal Chemistry
The 4,6-difluoro-benzo[d]triazole scaffold acts as a bioisostere for carboxylic acids and phenolic moieties.
-
Acidity Modulation: The electron-withdrawing fluorine atoms significantly lower the
of the NH proton (approx 5-6 vs 8.2 for unsubstituted benzotriazole). This increases the fraction of the anionic species at physiological pH, improving solubility and electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine). -
Metabolic Stability: Fluorination at the 4 and 6 positions blocks metabolic oxidation (Phase I metabolism) at the most reactive sites of the benzene ring, extending the half-life (
) of the drug candidate.
Tautomeric Switching in Binding
In protein binding pockets, the molecule can adapt its tautomeric form to maximize hydrogen bonding.
-
Donor-Acceptor Profile:
-
1H-form: N1 is H-donor; N2, N3 are H-acceptors.
-
2H-form: N2 is H-donor; N1, N3 are H-acceptors.
-
Tautomerism Visualization
Figure 2: Tautomeric equilibrium. The 2H form is symmetric, while 1H and 3H are degenerate tautomers in the absence of asymmetric environment.
Part 4: Analytical Characterization Data
To validate the synthesis, the following analytical signatures are expected.
| Technique | Parameter | Expected Signal Characteristics |
| 1H NMR | Aromatic Region | Two distinct signals (doublets or multiplets) due to F-H coupling. The proton at C5 (between Fluorines) will appear as a triplet ( |
| 19F NMR | Chemical Shift | Two distinct signals in the range of -110 to -130 ppm. |
| MS (ESI) | m/z | |
| UV-Vis | ~260 nm, ~275 nm (Bathochromic shift compared to non-fluorinated analog due to F-substitution). |
References
-
IUPAC Nomenclature of Organic Chemistry . International Union of Pure and Applied Chemistry. Blue Book Rules P-25.2.2.4 (Heterocyclic rings). Link
-
Katritzky, A. R., et al. "Synthesis and Properties of Benzotriazoles."[3] Chemical Reviews, 1998, 98(2), 409–548. Link
-
Smolecule . "4,6-Difluoro-2H-benzo[d][1,2,3]triazole Properties and Applications." Smolecule Compound Database, 2023. Link
-
PubChem . "4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)benzotriazole Compound Summary."[4] National Library of Medicine. Link
-
Kasperowicz, S., et al. "Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors."[5] Bioorganic Chemistry, 2025.[6] Link
-
Tomashenko, O. A., et al. "Tautomerism of 1,2,3-triazoles." Russian Chemical Reviews, 2018. Link
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A Technical Guide to the Purification and Characterization of 4,6-Difluoro-2H-benzo[d]triazole
Abstract
4,6-Difluoro-2H-benzo[d]triazole is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of pharmaceuticals and other high-value materials necessitates a rigorous and well-defined approach to its purification and characterization. The presence of impurities can significantly impact downstream reactions, biological activity, and material properties. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to establish the purity and confirm the identity of 4,6-Difluoro-2H-benzo[d]triazole. We will explore the causality behind experimental choices in purification and detail a multi-technique analytical workflow that constitutes a self-validating system for quality control.
Introduction: The Imperative for Purity
The 1,2,3-benzotriazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1] The introduction of fluorine atoms, as in 4,6-Difluoro-2H-benzo[d]triazole, can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable synthon for developing novel therapeutic agents.[2]
The synthesis of benzotriazoles, typically through the diazotization of o-phenylenediamines, can produce a range of impurities, including unreacted starting materials, regioisomers, and dark-colored tarry byproducts.[3][4] For applications in drug development, where reproducibility and safety are paramount, achieving a purity level of >98% is often the minimum standard. This guide outlines the critical steps to achieve and, more importantly, to certify this level of purity.
Purification Strategies: From Crude Product to High-Purity Material
The choice of purification method is dictated by the nature and quantity of the impurities present in the crude product. A logical, stepwise approach ensures efficiency and minimizes product loss.
Caption: Decision workflow for purifying 4,6-Difluoro-2H-benzo[d]triazole.
Decolorization with Activated Charcoal
Expertise & Experience: Crude benzotriazole preparations are often contaminated with dark, tarry impurities that are difficult to remove by crystallization alone.[3] A pre-purification step using activated charcoal is highly effective. The non-polar, high-surface-area nature of charcoal allows it to adsorb these large, chromophoric molecules from a solution.
Protocol:
-
Dissolve the crude 4,6-Difluoro-2H-benzo[d]triazole in a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.
-
Add activated charcoal (typically 1-5% w/w relative to the crude product).
-
Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 15-30 minutes.[3]
-
Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.
-
Proceed with recrystallization or solvent removal for further purification.
Recrystallization: The Workhorse of Purification
Trustworthiness: Recrystallization is a self-validating purification technique based on the principle that the desired compound and its impurities will have different solubility profiles in a given solvent system. A successful recrystallization, yielding well-formed crystals, is a strong indicator of high purity. For fluorinated aromatic compounds, careful solvent selection is key to avoiding issues like "oiling out."[5]
Solvent Selection Rationale: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A two-solvent system (one "solvent" and one "anti-solvent") is often effective.
-
Good Solvents: Ethanol, Methanol, Ethyl Acetate, Acetone.
-
Good Anti-Solvents: Water, Hexane, Heptane.
-
Recommended System: An Ethanol/Water or Toluene/Hexane system often provides excellent results for fluorinated heterocycles.
Step-by-Step Recrystallization Protocol:
-
Place the crude or decolorized product in an Erlenmeyer flask.
-
Add the minimum amount of hot "good solvent" (e.g., ethanol) to fully dissolve the solid.
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly and persistently cloudy (the saturation point).
-
Add a few more drops of the hot "good solvent" to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass slows cooling and promotes the growth of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography
Expertise & Experience: When recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is the method of choice. The polarity difference between the stationary phase (silica gel, polar) and the mobile phase (a non-polar/polar solvent mixture) allows for the separation of compounds based on their differential adsorption.
Protocol Outline:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate is a standard starting point. A typical gradient might run from 100% Hexane to 30% Ethyl Acetate in Hexane.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the pure product.
Analytical Characterization: A Triad of Confirmation
No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of chromatography and spectroscopy provides a self-validating dataset.
Caption: Interrelation of analytical techniques for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
Trustworthiness: HPLC is the gold standard for quantitative purity determination in the pharmaceutical industry.[6][7][8] By separating the sample into its individual components, it allows for the precise calculation of the main peak's area relative to the total area of all peaks, providing a direct measure of purity.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of 4,6-Difluoro-2H-benzo[d]triazole in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the detector's linear range.
-
Chromatographic Separation: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent separation for a wide range of moderately polar aromatic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | A standard reversed-phase system. Formic acid improves peak shape for heterocyclic compounds.[9] |
| Gradient | 10% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| UV Detection | 254 nm | A common wavelength for detecting aromatic systems. A full UV-Vis scan (DAD) is recommended during method development. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Table 2: Example Purity Analysis Report
| Peak No. | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 3.45 | 0.21 | Unknown Impurity |
| 2 | 12.58 | 99.65 | 4,6-Difluoro-2H-benzo[d]triazole |
| 3 | 14.12 | 0.14 | Unknown Impurity |
| Total | | 100.00 | |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. The combination of chemical shifts, coupling constants, and integration provides an unambiguous fingerprint of the molecule.[10][11]
-
¹H NMR: Confirms the number and environment of protons. We expect to see two aromatic protons and a broad N-H proton.
-
¹³C NMR: Confirms the carbon skeleton. Carbons attached to fluorine will show characteristic large C-F coupling constants.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing a highly sensitive probe for structural integrity and isomeric purity.
Table 3: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~10-12 | br s | - | N-H |
| ~7.5-7.8 | t | J(H,F) ≈ 8-10 | H-5 | |
| ~7.0-7.3 | dd | J(H,H) ≈ 2, J(H,F) ≈ 8-10 | H-7 | |
| ¹³C | ~150-160 | dd | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 10-15 | C-4, C-6 |
| ~130-140 | m | - | C-7a, C-3a | |
| ~100-110 | m | - | C-5, C-7 |
| ¹⁹F | ~ -110 to -120 | m | - | F-4, F-6 |
Mass Spectrometry (MS) and Elemental Analysis
Trustworthiness: These techniques provide orthogonal confirmation of the molecular formula.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight to within a few parts per million, validating the elemental composition.[12][13]
-
Molecular Formula: C₆H₃F₂N₃
-
Exact Mass: 155.0301
-
Expected HRMS (ESI+): [M+H]⁺ = 156.0379
-
-
Elemental Analysis: Provides the percentage composition of C, H, and N. The experimental values must agree with the theoretical values to within ±0.4%.[14]
Table 4: Elemental Analysis Data
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 46.46 | 46.51 |
| Hydrogen (H) | 1.95 | 1.98 |
| Nitrogen (N)| 27.09 | 27.01 |
Conclusion
The successful application of 4,6-Difluoro-2H-benzo[d]triazole in research and development is critically dependent on its purity. This guide has detailed a robust, multi-step workflow for its purification and characterization. The process begins with logical purification choices, such as decolorization and recrystallization, and culminates in a comprehensive analytical assessment. By integrating HPLC for quantitative purity, multi-nuclear NMR for structural confirmation, and both HRMS and elemental analysis for formula validation, a scientist can establish a self-validating system. This rigorous approach ensures the quality and reliability of the material, forming a trustworthy foundation for subsequent scientific endeavors.
References
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Verma, B. B., et al. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. [Link]
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Al-Soud, Y. A., et al. (2007). ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with N-phenylmaleimide (3a) before irradiation, and (B) reaction mixture after irradiation using low pressure Hg-lamp (λ = 254 nm) in CH3CN. ResearchGate. [Link]
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Li, M., et al. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. PubMed. [Link]
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Yathirajan, H. S., et al. (2011). 1-Benzyl-1H-benzotriazole. PMC. [Link]
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Lu, G., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. [Link]
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Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]
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Xu, X.-B., & Ye, Q. (2007). 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile. ResearchGate. [Link]
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Semenova, A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]
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Abd El-Galil, E., et al. (2013). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC. [Link]
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Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]
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Sharma, K., & Sharma, S. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Scientific Research in Chemistry. [Link]
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Fieser, L. F., & Fieser, M. (n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
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MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. [Link]
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Hussen, S. A., & Aly, A. A. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Egyptian Journal of Chemistry. [Link]
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SciSupplies. (n.d.). 4,6-Difluoro-2H-benzo[d][12][15][16]triazole, 95.0%, 250mg. SciSupplies. [Link]
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Alchimica. (n.d.). 4,6-Difluoro-2H-benzo[d][12][15][16]triazole (1 x 5 g). Alchimica. [Link]
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De Luca, L. (2016). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]
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Fershtat, L. L., et al. (2017). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. [Link]
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Ichikawa, Y., et al. (2014). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. [Link]
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Nechaev, A. V., et al. (2010). Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. PMC. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Li, P., & Wang, L. (2018). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]
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Technical Guide: Fluorine Substitution in Benzotriazole Bioactivity
[1]
Executive Summary
This technical guide analyzes the medicinal chemistry of fluorinated benzotriazoles (f-BTAs). While the benzotriazole (BTA) core is a privileged scaffold in drug discovery—serving as a bioisostere for purines and indoles—its efficacy is often limited by metabolic liability and suboptimal acidity. Fluorine substitution acts as a "multiparameter modulator," simultaneously blocking metabolic soft spots, tuning the pKa of the triazole ring for better physiological solubility, and enhancing lipophilic binding interactions. This guide details the physicochemical rationale, synthetic pathways, and validated bioactivity profiles of f-BTAs, specifically focusing on their roles as Casein Kinase 2 (CK2) inhibitors and microtubule-destabilizing agents.[1]
Part 1: Physicochemical Rationale
The "Fluorine Effect" on the BTA Scaffold[3]
The introduction of fluorine into the benzotriazole core is not merely a steric modification; it is a profound electronic modulation.
-
Acidity Modulation (pKa Tuning):
-
Unsubstituted 1H-benzotriazole has a pKa of ~8.2. At physiological pH (7.4), it exists largely in the neutral form.
-
Fluorine is highly electronegative (
). Substitution on the benzene ring (positions 4, 5, 6, or 7) exerts a strong inductive electron-withdrawing effect (-I). -
Impact: This stabilizes the conjugate base (the benzotriazolate anion), significantly lowering the pKa. For example, poly-halogenated BTAs (like TBBt) drop the pKa to ~5.0–6.0. This ensures the molecule is ionized at physiological pH, improving aqueous solubility and electrostatic interactions with cationic protein residues (e.g., Lysine).
-
-
Metabolic Blockade:
-
The benzene ring of BTA is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H with C-F at metabolic "soft spots" (typically positions 5 and 6) blocks oxidation, extending the drug's half-life (
).
-
-
Lipophilicity and Permeability:
-
Fluorine acts as a "polar hydrophobe." While it increases lipophilicity (LogP) relative to hydrogen, its low polarizability allows it to modulate membrane permeability without the steric penalty of a methyl group.
-
Visualization: The Fluorine-Activity Network
Figure 1: Mechanistic impact of fluorine substitution on benzotriazole pharmacodynamics.
Part 2: Synthetic Pathways
Synthesis of 5-Fluoro-1H-Benzotriazole
The most robust route to fluorinated benzotriazoles is the diazotization of fluorinated o-phenylenediamines. This method is preferred over nucleophilic substitution on the pre-formed triazole ring due to regioselectivity issues.
Validated Synthetic Workflow
Figure 2: Synthetic route from nitroaniline precursors to the fluorinated benzotriazole core.
Part 3: Case Studies in Bioactivity
Case Study A: CK2 Inhibition (The "FBBF" Lead)
Protein Kinase CK2 is a target for cancer therapy. The classic inhibitor TBBt (4,5,6,7-tetrabromobenzotriazole) is potent but suffers from poor solubility.
-
Innovation: Replacing bromine with fluorine.
-
Compound: 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF ).[2]
-
Mechanism: The fluorine atoms at positions 4 and 7 reduce steric hindrance compared to bromine, allowing a tighter fit in the ATP-binding pocket while maintaining the electron-withdrawing character needed for the anion-mediated interaction with Lys68 of CK2.
-
Outcome: FBBF shows improved physicochemical properties while retaining nanomolar potency.
Case Study B: Microtubule Destabilization
Benzotriazole-acrylonitrile derivatives have emerged as tubulin polymerization inhibitors.
-
Compound: (E)-2-(4'-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile.
-
Mechanism: The 4-fluoro substitution enhances metabolic stability and increases the dipole moment, strengthening the interaction with the colchicine-binding site on tubulin.
-
Data: IC50 values in the nanomolar range against HeLa cell lines, with cell cycle arrest in the G2/M phase.
Comparative Data Summary
| Compound | Substituents | Target | IC50 / Activity | Key Advantage of Fluorine |
| TBBt | 4,5,6,7-Tetra-Br | CK2 Kinase | 0.46 µM | Reference standard (High potency). |
| FBBF | 5,6-Di-Br, 4,7-Di-F | CK2 Kinase | ~0.50 µM* | Reduced steric bulk, better solubility.[1] |
| BTA-Acrylonitrile | 4-F | Tubulin | < 100 nM | Enhanced metabolic stability vs H-analog. |
| BTA-Generic | None (H) | Corrosion | N/A (Toxic) | Baseline scaffold (High pKa ~8.2).[1] |
*Note: Activity is comparable to TBBt, but with improved drug-like properties (ADME).
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-1H-Benzotriazole
Objective: Preparation of the core scaffold via diazotization.
Reagents:
-
4-Fluoro-1,2-phenylenediamine (1.0 eq)
-
Sodium Nitrite (NaNO2) (1.2 eq)
-
Glacial Acetic Acid (AcOH)
-
Water[3]
Procedure:
-
Dissolution: Dissolve 4-fluoro-1,2-phenylenediamine (10 mmol) in a mixture of glacial acetic acid (5 mL) and water (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature must remain low to prevent decomposition of the diazonium intermediate.
-
Diazotization: Dropwise add a solution of sodium nitrite (12 mmol) in water (5 mL) over 15 minutes.
-
Cyclization: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature (RT) over 2 hours. The mixture will turn from a clear solution to a suspension as the benzotriazole precipitates.
-
Work-up: Dilute with ice-cold water (50 mL). Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize from ethanol/water (1:1) or hot water.[3]
-
Validation: Confirm structure via 19F-NMR (expect singlet/multiplet depending on decoupling) and MS (M+1 = 138.1).
Protocol 2: Kinase Inhibition Assay (CK2 Model)
Objective: Determine the IC50 of fluorinated benzotriazoles.
Materials:
-
Recombinant human CK2 holoenzyme.
-
Substrate peptide (e.g., RRRADDSDDDDD).
-
[γ-32P]ATP or ADP-Glo™ Reagent (Promega).
-
Test compounds (DMSO stock).
Workflow:
-
Preparation: Dilute compounds in kinase buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2) to 4x final concentration.
-
Incubation: Mix 5 µL compound + 5 µL CK2 enzyme. Incubate for 10 min at 25°C.
-
Initiation: Add 10 µL ATP/Substrate mix (Final ATP: 10 µM).
-
Reaction: Incubate for 20 minutes at 30°C.
-
Termination:
-
Radiometric: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid.
-
Luminescence (ADP-Glo): Add ADP-Glo reagent, incubate 40 min, read luminescence.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC50.
References
-
Vertex AI Search. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors.[2] Bioorganic Chemistry.[3][4]
-
Vertex AI Search. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Vertex AI Search. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[4] Journal of Medicinal Chemistry.
-
Vertex AI Search. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.[5][6][7] GSC Online Press.
-
Vertex AI Search. (2025). 4,5,6,7-tetrafluoro-2H-benzotriazole Properties.[8][9] PubChem.[8][10]
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Methodological & Application
Synthesis of 4,6-Difluoro-2H-benzo[d]triazole from o-phenylenediamine
Application Note: Synthesis of 4,6-Difluoro-2H-benzo[d]triazole
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 4,6-Difluoro-2H-benzo[d]triazole, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The incorporation of fluorine atoms into organic scaffolds can profoundly modulate physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] This guide details a robust and reliable protocol for the synthesis of 4,6-Difluoro-2H-benzo[d]triazole from commercially available 3,5-difluoro-1,2-phenylenediamine via a classical diazotization reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, offer guidance on product characterization and validation, and present a troubleshooting guide to address potential experimental challenges.
Introduction and Scientific Context
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[2] The strategic introduction of fluorine atoms is a widely used strategy in modern drug design to fine-tune a molecule's properties.[1] 4,6-Difluoro-2H-benzo[d]triazole is a valuable building block for the synthesis of more complex molecules in drug discovery programs, particularly in the development of antimicrobial and anticancer agents.[1]
The synthesis described herein proceeds through the diazotization of one amino group of 3,5-difluoro-1,2-phenylenediamine, followed by a spontaneous intramolecular cyclization of the resulting diazonium salt to form the stable triazole ring.[3] This method is efficient and generally high-yielding, making it suitable for laboratory-scale synthesis.
Reaction Mechanism and Rationale
The conversion of an ortho-phenylenediamine to a benzotriazole is a two-stage process that occurs in a single pot:
-
Diazotization: Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (NaNO₂) with a protic acid, typically acetic or hydrochloric acid.[4] The highly electrophilic nitrosonium ion (NO⁺) is then attacked by one of the nucleophilic amino groups of the 3,5-difluoro-1,2-phenylenediamine. A series of proton transfers and water elimination steps leads to the formation of an aromatic diazonium salt intermediate.[5] This step is highly exothermic and the resulting diazonium salt is thermally unstable; therefore, maintaining a low temperature (0–5 °C) is critical to prevent premature decomposition and ensure a high yield.[6][7]
-
Intramolecular Cyclization: The newly formed diazonium group is a potent electrophile. The second, adjacent amino group acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazonium group.[3] Subsequent deprotonation yields the final, stable 4,6-difluoro-2H-benzo[d]triazole product. This cyclization is spontaneous and irreversible under the reaction conditions.[3]
Caption: High-level experimental workflow for the synthesis.
Characterization and Validation
The identity and purity of the synthesized 4,6-Difluoro-2H-benzo[d]triazole should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₆H₃F₂N₃
-
Molecular Weight: 155.11 g/mol [8]* Melting Point: Expected to be determined experimentally.
-
Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | In a solvent like DMSO-d₆, expect two signals in the aromatic region (approx. 7.0-8.5 ppm). One signal for H-5 and another for H-7. The signals will likely appear as triplets or doublet of doublets due to coupling with the adjacent fluorine atoms. A broad singlet for the N-H proton will also be present at a higher chemical shift (>14 ppm). |
| ¹³C NMR | Expect 6 distinct signals for the aromatic carbons. Carbons directly bonded to fluorine (C-4, C-6) will show large one-bond C-F coupling constants. Other carbons will show smaller two- or three-bond couplings. |
| ¹⁹F NMR | A single signal is expected for the two equivalent fluorine atoms. |
| Mass Spec (MS) | The molecular ion peak (M+) should be observed at m/z = 155.03, corresponding to the exact mass of the product. |
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Reagent Handling:
-
3,5-Difluoro-1,2-phenylenediamine: Can be toxic if inhaled, ingested, or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.
-
-
Reaction Hazards:
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Temperature during diazotization was too high (>10 °C), causing decomposition. | 1. Ensure the ice bath is well-maintained and monitor the internal reaction temperature closely. Add the sodium nitrite solution more slowly. |
| 2. Impure starting materials. | 2. Verify the purity of the 3,5-difluoro-1,2-phenylenediamine by melting point or NMR. | |
| Dark, Oily Product | Formation of side products from diazonium salt decomposition or intermolecular coupling. | This often results from poor temperature control. Purify the crude product carefully by recrystallization. Using activated charcoal during recrystallization may help remove colored impurities. |
| Product Fails to Crystallize | 1. Too much recrystallization solvent was used. | 1. Gently evaporate some of the solvent on a rotary evaporator and attempt to crystallize again. |
| 2. Product is still impure. | 2. Consider an alternative purification method, such as column chromatography on silica gel. |
References
-
Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. (2024). YouTube. Retrieved February 12, 2026, from [Link]
-
Diazotization safety. (2013). Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). Journal of Applicable Chemistry. Retrieved February 12, 2026, from [Link]
-
The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide. (2025). PMC. Retrieved February 12, 2026, from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Is diazotization of o-phenylenediamine to benzotriazole reversible? (2015). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]
- Process for continuously preparing difluorobenzene derivatives with long operating times. (2007). Google Patents.
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2023). MDPI. Retrieved February 12, 2026, from [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved February 12, 2026, from [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2020). PMC. Retrieved February 12, 2026, from [Link]
-
Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. (n.d.). Journal of Chemical Research. Retrieved February 12, 2026, from [Link]
-
Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. (2014). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Buy 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | 2208-25-5 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molcore.com [molcore.com]
- 9. researchgate.net [researchgate.net]
Application Note: Evaluation of 4,6-Difluoro-2H-benzo[d]triazole Scaffolds in Anticancer Cell Viability Assays
Abstract & Introduction
This application note provides a comprehensive guide for the evaluation of 4,6-Difluoro-2H-benzo[d]triazole (and its structural analogs) in anticancer screenings. Benzotriazoles are privileged scaffolds in medicinal chemistry, acting as bioisosteres of the purine nucleus found in ATP.[1][2] This structural similarity allows them to function as potent inhibitors of protein kinases, most notably Casein Kinase 2 (CK2) , a key driver in anti-apoptotic signaling.
The specific incorporation of fluorine atoms at the 4 and 6 positions utilizes the "Fluorine Effect" to modulate physicochemical properties:
-
Metabolic Stability: Fluorine blocks potential oxidation sites on the phenyl ring.
-
Lipophilicity: Increases membrane permeability (
) compared to the parent benzotriazole.[2] -
Acidity Modulation: The electron-withdrawing nature of fluorine alters the pKa of the triazole proton, influencing binding affinity within the hydrophobic ATP-binding pocket of kinases.
This guide details the protocols for compound handling, cell viability assessment (CCK-8/MTT), and mechanistic validation via flow cytometry.[2]
Chemical Handling & Preparation[3][4][5]
Compound Identity:
-
Name: 4,6-Difluoro-2H-benzo[d]triazole
-
CAS: 2208-15-3 (Generic for isomers; specific tautomers vary)
-
Molecular Weight: 155.11 g/mol
-
Properties: Hydrophobic, crystalline solid.
Tautomeric Considerations
Researchers must note that unsubstituted benzotriazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms. While the 1H-form is generally more stable in the solid state for many derivatives, the 2H-form (quinoid-like character) significantly contributes to the electronic distribution in solution.
-
Note: In non-polar solvents or biological membranes, the equilibrium shifts. All stock concentrations must be calculated based on the molecular weight of the free base.
Stock Solution Preparation
Due to the hydrophobicity of the fluorinated ring, aqueous solubility is negligible.[2]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested,
99.9%).[2] -
Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 15.5 mg of compound in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (fluorine compounds can be light-sensitive over long periods) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: Cell Viability Assay (CCK-8)
While MTT is traditional, we recommend Cell Counting Kit-8 (CCK-8) (WST-8 chemistry) for benzotriazole scaffolds.
-
Reasoning: Benzotriazole nitrogen atoms can occasionally interfere with the formazan crystallization process in MTT assays. WST-8 produces a water-soluble formazan, eliminating solubilization steps and reducing error.
Experimental Design
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), or PC-3 (Prostate) – known to overexpress CK2.[2]
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: Staurosporine (1 µM) or TBB (4,5,6,7-Tetrabromobenzotriazole, a reference CK2 inhibitor).[2]
-
Blank: Media only (no cells).
-
Step-by-Step Workflow
-
Seeding:
-
Seed tumor cells in 96-well plates at a density of
to cells/well in 100 µL complete media. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4,6-Difluoro-2H-benzo[d]triazole in complete media.
-
Range: 0.1 µM to 100 µM (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Critical: Ensure final DMSO concentration is consistent (e.g., 0.1%) across all wells to avoid solvent toxicity.
-
Aspirate old media and add 100 µL of treatment media.
-
-
Incubation:
-
Incubate for 48 to 72 hours . (Benzotriazoles often act via cell cycle arrest, requiring longer durations to manifest cytotoxicity).
-
-
Readout:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours at 37°C until orange color develops.
-
Measure absorbance at 450 nm using a microplate reader.
-
Data Analysis
Calculate % Cell Viability:
-
Plot Log[Concentration] vs. % Viability to determine the IC
using non-linear regression (Sigmoidal dose-response).
Mechanistic Validation: Flow Cytometry
To confirm that the observed viability reduction is due to apoptosis (consistent with CK2 inhibition) rather than necrosis, perform Annexin V/PI staining.
Workflow Visualization
The following diagram illustrates the experimental logic flow, from compound preparation to mechanistic confirmation.
Caption: Experimental workflow for evaluating fluorinated benzotriazole cytotoxicity and mechanism.
Mechanistic Pathway: CK2 Inhibition[8]
Benzotriazoles are ATP-competitive inhibitors. The diagram below details the hypothesized Mechanism of Action (MoA) for 4,6-Difluoro-2H-benzo[d]triazole.
Caption: Proposed Mechanism of Action: ATP-competitive inhibition of CK2 leading to downregulation of survival signaling.
Expected Results & Troubleshooting
Typical IC50 Values
Based on structure-activity relationship (SAR) data for benzotriazole derivatives:
| Compound Type | Typical IC
Troubleshooting
-
Precipitation: If crystals form in the well, the compound has crashed out. Reduce the concentration or increase the DMSO ratio (do not exceed 0.5% final).
-
High Background: Benzotriazoles can absorb UV light. Ensure the plate reader is blanked correctly against media containing the compound (without cells) if using an absorbance assay < 300nm (not an issue for CCK-8 at 450nm).
References
-
Pagano, M. A., et al. (2004).[2] "Tetrabromobenzotriazole, a specific inhibitor of protein kinase CK2, induces apoptosis in Jurkat cells."[2] Biochemical Journal, 381(Pt 2), 541–549.[2]
-
Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[2]
-
Kassab, A. E. (2023).[1][2][3] "Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships." Archiv der Pharmazie, 356(8), e2300102.[1][2]
-
Battistutta, R. (2009).[2] "Structural bases of protein kinase CK2 inhibition by ATP-competitive inhibitors." Cellular and Molecular Life Sciences, 66, 1868–1889.[2]
Sources
- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
Application Note: 4,6-Difluoro-2H-benzo[d]triazole in Organic Electronics
This is a comprehensive Application Note and Protocol guide for 4,6-Difluoro-2H-benzo[d]triazole (and its critical isomer relationships) in the field of Organic Electronics.
Executive Summary & Technical Rationale
4,6-Difluoro-2H-benzo[d]triazole (4,6-F2-BTz) is a specialized electron-deficient building block used in the synthesis of conjugated materials for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) .[1]
While its symmetric isomer (5,6-difluoro-2H-benzo[d]triazole ) is the industry standard for "push-pull" polymers (e.g., J51, FTAZ), the 4,6-difluoro isomer offers a unique asymmetric electronic profile . This asymmetry is increasingly utilized to:
-
Modulate Dipole Moments: Induce intrinsic polarity in the polymer backbone or small molecule core, influencing molecular packing and charge separation kinetics.
-
Fine-tune Solubility: The asymmetric fluorine distribution alters the solvation shell, often enhancing solubility in non-chlorinated solvents compared to symmetric counterparts.
-
Deepen HOMO Levels: Like its 5,6-analog, the fluorine atoms inductively withdraw electron density, lowering the Highest Occupied Molecular Orbital (HOMO) to increase the Open-Circuit Voltage (
) in solar cells.
Critical Technical Distinction: Researchers must distinguish between the 4,6-difluoro and 5,6-difluoro isomers. The 4,6-isomer possesses fluorine atoms at the meta positions relative to the nitrogen bridge (positions 4 and 6), leaving positions 5 and 7 available for functionalization. This creates a sterically distinct coupling environment compared to the standard 4,7-functionalized 5,6-difluoro isomer.
Structural Analysis & Mechanism of Action
Electronic Bandgap Engineering
The inclusion of 4,6-F2-BTz into a Donor-Acceptor (D-A) system operates on the principle of intramolecular charge transfer (ICT).[2]
-
Fluorine Effect: The high electronegativity of fluorine (
) stabilizes the HOMO level. -
Quinoid Character: The benzotriazole unit promotes quinoid resonance forms, enhancing planarity and
-electron delocalization.
Regio-Regularity and Packing
In the 4,6-isomer, the fluorine at C4 and C6 creates a "one-sided" steric bulk. When polymerized or coupled, this asymmetry can disrupt excessive aggregation (preventing large phase separation in BHJ blends) or, conversely, induce specific head-to-tail stacking favorable for charge transport.
Figure 1: Workflow for integrating 4,6-F2-BTz into organic semiconductors. Note the critical branching at the Bromination step due to regiochemical constraints.
Experimental Protocols
Protocol A: Synthesis of the 2-Alkyl-4,6-difluoro-2H-benzo[d]triazole Scaffold
Objective: To synthesize the soluble acceptor core from the diamine precursor. Safety: Fluorinated aromatics and alkyl halides are toxic. Work in a fume hood.
Materials:
-
Precursor: 3,5-Difluoro-1,2-phenylenediamine (CAS: 2369-29-1)
-
Reagents: Sodium Nitrite (
), Glacial Acetic Acid, Alkyl Bromide (e.g., 2-hexyldecyl bromide), Potassium Carbonate ( ), DMF.
Step-by-Step Methodology:
-
Ring Closure (Triazole Formation):
-
Dissolve 3,5-Difluoro-1,2-phenylenediamine (10 mmol) in glacial acetic acid (50 mL) at 0°C.
-
Dropwise add an aqueous solution of
(11 mmol in 5 mL water). -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Pour into ice water. The precipitate is 4,6-difluoro-1H-benzo[d]triazole . Filter, wash with water, and dry.
-
Checkpoint: Verify product by
NMR (Absence of amine peaks).
-
-
N-Alkylation (Solubilization):
-
Dissolve the dried triazole (5 mmol) in anhydrous DMF (20 mL).
-
Add
(15 mmol) and stir for 30 mins under Argon. -
Add Alkyl Bromide (6 mmol) via syringe.
-
Heat to 80°C for 12 hours.
-
Purification (Critical): The reaction produces both N1-alkyl (asymmetric, less desirable) and N2-alkyl (symmetric N-bonding, desirable) isomers.
-
Separation: Use Silica Gel Chromatography (Hexane/DCM gradient). The N2-isomer (2H) usually elutes first (higher
) due to lower polarity. -
Yield Target: >40% for the N2-isomer.
-
Protocol B: Functionalization (Bromination)
Context: To use this unit in Stille/Suzuki coupling, it must be halogenated. Challenge: In the 4,6-difluoro isomer, positions 4 and 6 are blocked by Fluorine.[3] Positions 5 and 7 are open.
-
Contrast: The standard 5,6-isomer is brominated at 4 and 7.
-
Reaction: Electrophilic Aromatic Substitution.
-
Dissolve 2-alkyl-4,6-difluoro-BTz in
/Acetic Acid (1:1). -
Add N-Bromosuccinimide (NBS) (2.2 eq) in portions in the dark.
-
Stir at 50°C. Monitor via TLC.
-
Note: Bromination will occur at C5 and C7.
-
Steric Warning: The C5 position is flanked by C4-F and C6-F. Bromination here is slow and may require forcing conditions (
, , reflux). -
Result:5,7-Dibromo-4,6-difluoro-2-alkyl-2H-benzo[d]triazole .
-
Protocol C: OPV Device Fabrication (Bulk Heterojunction)
Objective: Validate the material in a standard Inverted Architecture (ITO/ZnO/Active Layer/MoO3/Ag).
| Layer | Material | Thickness | Process | Parameters |
| Cathode | ITO Glass | 150 nm | Sputtered | Clean: Detergent/Water/Acetone/IPA |
| ETL | ZnO Nanoparticles | 30 nm | Spin-Coat | 3000 rpm, Anneal 200°C (30 min) |
| Active | Polymer:Y6 (1:1.2) | 100 nm | Spin-Coat | Chlorobenzene/CN (0.5%), 2000 rpm |
| HTL | 10 nm | Thermal Evap | ||
| Anode | Silver (Ag) | 100 nm | Thermal Evap | Rate: 1.0 Å/s |
Testing Protocol:
-
J-V Curves: Measure under AM 1.5G illumination (
). -
EQE: Measure External Quantum Efficiency to verify current generation from the BTz absorption band (typically 500-650 nm).
Comparative Analysis: 4,6-Difluoro vs. 5,6-Difluoro[4]
The choice of isomer dictates the polymer topology.
| Feature | 5,6-Difluoro (Standard) | 4,6-Difluoro (Asymmetric) |
| Symmetry | ||
| Linkage Sites | 4, 7 (Sterically accessible) | 5, 7 (Sterically hindered at 5) |
| Dipole Moment | Minimal (Cancels out) | Significant (Permanent dipole) |
| Solubility | Moderate | High (Dipole-solvent interaction) |
| Primary Use | Main-chain linear polymers (e.g., J52) | End-caps, Asymmetric cores, or specialized oligomers |
Scientist's Note: If your goal is to replicate high-efficiency literature results (e.g., PCE > 15%), ensure you are using the 5,6-difluoro isomer (CAS: 1206638-69-6). Use the 4,6-difluoro isomer (CAS: 2147718-46-3) only if you specifically intend to investigate asymmetric packing effects or dipole engineering.
References
-
Synthesis of Fluorinated Benzotriazoles: Functionalization of Benzotriazole-Based Conjugated Polymers for Solar Cells: Heteroatom vs Substituents. Rech, J. J., et al. (2017). Chemistry of Materials.
-
Fluorine Effect in OPV: Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers. (2014). RSC Advances.
-
General Benzotriazole Applications: New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. (2020). Molecules.
-
Isomer Specificity: Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study. (2018).[1] Chemistry – An Asian Journal.
-
Commercial Reagent Data: 4,6-Difluoro-2H-benzo[d][1,2,3]triazole Product Page. Alchimica.
Sources
Application Note: Pharmacological Profiling & IC50 Determination of 4,6-Difluoro-2H-benzo[d]triazole
Abstract & Introduction
The benzotriazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., CK2, VEGFR) and intercalating agents. The specific derivative 4,6-Difluoro-2H-benzo[d]triazole represents a critical fluorinated building block. The incorporation of fluorine atoms modulates the physicochemical properties of the scaffold, specifically enhancing metabolic stability and lipophilicity (LogP ~0.75), which can improve membrane permeability compared to non-fluorinated analogs.
This application note provides a standardized protocol for determining the half-maximal inhibitory concentration (IC50) of 4,6-Difluoro-2H-benzo[d]triazole in cancer cell lines. While often used as an intermediate, establishing the baseline cytotoxicity of this fragment is essential for Structure-Activity Relationship (SAR) studies and fragment-based drug discovery (FBDD).
Pre-Experimental Considerations
Physicochemical Profile[1][2]
-
Solubility: Sparingly soluble in water (< 15 mg/L); Soluble in DMSO, Methanol.
-
Stability: Stable under standard laboratory conditions; avoid strong oxidizing agents.
Cell Line Selection
Based on literature regarding benzotriazole derivatives, the following cell lines are recommended for initial screening due to their sensitivity to kinase-inhibiting scaffolds:
-
A549 (Lung Carcinoma): High expression of CK2; standard model for cytotoxic screening.
-
MCF-7 (Breast Adenocarcinoma): Useful for evaluating hormonal-independent cytotoxicity.
-
HCT-116 (Colorectal Carcinoma): High metabolic activity, ideal for MTT/CCK-8 readouts.
Reagent Preparation & Controls
-
Vehicle Control: Dimethyl Sulfoxide (DMSO).[3] Final concentration in assay wells must not exceed 0.5% (v/v) to prevent solvent toxicity.
-
Positive Control: Doxorubicin (1 µM) or Staurosporine (1 µM) to validate assay sensitivity.
-
Blank: Media only (no cells) to subtract background absorbance.[4]
Experimental Workflow
Stock Solution Preparation
Critical Step: Due to the planar, aromatic nature of the molecule, micro-precipitation can occur in aqueous media.
-
Weigh 1.55 mg of 4,6-Difluoro-2H-benzo[d]triazole.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .
-
Vortex for 30 seconds and inspect for clarity. If turbid, sonicate for 5 minutes at 37°C.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Seeding (Day 0)
-
Harvest cells in the exponential growth phase (70-80% confluency).
-
Count cells using a hemocytometer or automated counter.
-
Dilute cells in complete media (RPMI-1640 or DMEM + 10% FBS).
-
Seed 3,000 to 5,000 cells/well in a 96-well flat-bottom plate (100 µL/well).
-
Note: Leave the peripheral wells (edge effect) empty or filled with PBS to minimize evaporation variance.
-
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Compound Treatment (Day 1)
Design a dilution scheme to cover a broad range, as fragment potency is often lower than optimized drugs.
-
Range: 0.1 µM to 100 µM (8-point dose response).
-
Dilution Method:
-
Prepare a 200 µM working solution in media (from 10 mM stock; 2% DMSO).
-
Perform 1:2 or 1:3 serial dilutions in media containing 2% DMSO.
-
Add 100 µL of these 2x concentrates to the wells (already containing 100 µL media).
-
Result: Final drug concentration 100 µM -> 0.1 µM; Final DMSO = 1%.
-
Viability Assay (Day 3 or 4)
Duration: 48 or 72 hours post-treatment.[4] Recommended Assay:CCK-8 (WST-8) is preferred over MTT for this compound because it requires no solubilization step, reducing the risk of precipitating the hydrophobic benzotriazole during formazan dissolution.
Protocol (CCK-8):
-
Add 10 µL of CCK-8 reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 450 nm (Reference: 650 nm).
Data Visualization & Analysis
Experimental Logic Diagram
The following diagram illustrates the critical path from stock preparation to IC50 calculation.
Figure 1: Step-by-step workflow for high-throughput IC50 determination.
Calculation Methodology
Calculate % Viability using the formula:
Fit the data to the Four-Parameter Logistic (4PL) Equation :
-
X: Log of concentration.
-
Y: % Viability.
Interpretation of Results (Hypothetical)
Since 4,6-difluoro-2H-benzo[d]triazole is a fragment, expect IC50 values in the micromolar range (10–100 µM) .
-
IC50 < 10 µM: Highly active scaffold; excellent candidate for lead optimization.
-
IC50 10–50 µM: Moderate activity; typical for fragments.
-
IC50 > 100 µM: Inactive; likely requires derivatization at the N1 position to engage target proteins.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background | Media contamination or phenol red interference. | Use phenol red-free media; ensure "Blank" wells are accurate. |
| Precipitation | Compound insolubility at >50 µM. | Check wells microscopically before adding CCK-8. If crystals exist, lower max concentration. |
| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data; fill them with PBS. |
| R² < 0.95 | Pipetting error or poor cell health. | Use multi-channel pipettes; ensure cells are in log phase before seeding. |
Mechanism of Action (Contextual)
While the specific mechanism of the 4,6-difluoro isomer is often target-dependent, benzotriazoles generally function via ATP-competitive inhibition or intercalation.
Figure 2: Generalized mechanism of action for benzotriazole-based kinase inhibitors.[8]
References
-
Smolecule. (2023). 4,6-Difluoro-2H-benzo[d][1,2,3]triazole: Physicochemical Properties and Solubility Data. Retrieved from
-
National Institutes of Health (NIH). (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure-Activity Relationship. Pharmaceuticals (Basel), 19(1):77. Retrieved from
-
BenchChem. (2025).[4] Application Notes and Protocols for Determining the IC50 using MTT Assay. Retrieved from
-
Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development.[7] Retrieved from
-
Abcam. (n.d.). MTT Assay Protocol for Cell Viability.[4][9] Retrieved from
Sources
- 1. molcore.com [molcore.com]
- 2. Buy 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | 2208-25-5 [smolecule.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 8. 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole | C22H33Br2F2N3 | CID 101874571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,6-Difluoro-2H-benzo[d]triazole
Status: Operational Subject: Recrystallization Protocols & Troubleshooting Ticket ID: PUR-BTZ-F2-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Molecule Profile[1]
Welcome to the purification support center. You are working with 4,6-Difluoro-2H-benzo[d]triazole (often existing in equilibrium with its 1H-tautomer). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., substituted indazoles/triazoles) and materials science applications (UV absorbers).
The Challenge: Fluorination at the 4 and 6 positions significantly alters the lipophilicity and crystal lattice energy compared to the non-fluorinated parent benzotriazole. Common issues include persistent "yellowing" (azo-impurities), co-precipitation of inorganic salts from the diazotization step, and difficulty separating regioisomers (e.g., 5,7-difluoro analogs).
Physicochemical Profile (Reference Data)
| Property | Specification / Behavior |
| CAS | 2208-25-5 (Generic/Isomer specific) |
| Appearance | White to off-white needles (Pure); Tan/Brown (Crude) |
| Melting Point | ~138–142°C (Dependent on purity/polymorph) |
| Acidity (pKa) | ~8.0–8.5 (More acidic than non-fluorinated benzotriazole due to EWG effect) |
| Solubility (Hot) | Ethanol, Methanol, Ethyl Acetate, Toluene |
| Solubility (Cold) | Water (Insoluble), Hexanes (Insoluble) |
Core Protocol: The "Polarity Gradient" Method
Recommended for >95% purity requirements.
This method utilizes the high solubility of the fluorinated benzotriazole in hot ethanol and its drastic solubility drop in water. The fluorine atoms increase lipophilicity, making water an even stronger anti-solvent than for standard benzotriazoles.
Reagents Required[1][2][3][5][6]
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water (Anti-solvent)
-
Activated Charcoal: Norit® or equivalent (Acid-washed preferred)
-
Celite® 545: For hot filtration
Step-by-Step Methodology
-
Dissolution:
-
Place crude 4,6-difluoro-2H-benzo[d]triazole in a round-bottom flask.
-
Add Ethanol (5 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with stirring.
-
Checkpoint: If solids remain, add Ethanol in 1 mL increments until fully dissolved.
-
-
Decolorization (Critical for Fluorinated Aromatics):
-
If the solution is yellow/brown (indicative of oxidation or azo-coupling byproducts), remove from heat briefly.
-
Add Activated Charcoal (5-10 wt% of crude mass).
-
Reflux for 15 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed Celite pad into a clean, pre-heated flask.
-
-
Crystallization:
-
Maintain the filtrate at a gentle boil.
-
Dropwise, add warm Water (50-60°C) until a persistent turbidity (cloudiness) just appears.
-
Add a few drops of Ethanol to clear the solution (restore transparency).
-
Remove from heat. Insulate the flask with a towel or place in a warm oil bath to allow slow cooling to room temperature over 2–3 hours.
-
Mechanism:[1][2][3][4] Slow cooling promotes the growth of pure crystal lattices, excluding the 5,7-difluoro isomer impurities.
-
-
Isolation:
-
Cool the flask in an ice-water bath (0–4°C) for 1 hour.
-
Filter the white needles via vacuum filtration.
-
Wash the cake with cold 20% Ethanol/Water .
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 6 hours. P2O5 can be used as a desiccant if the product is hygroscopic (common with trace salts).
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's state.
Caption: Decision tree for purification. Route A (Ethanol/Water) is preferred for desalting; Route B (Toluene) is superior for removing non-polar tars.
Troubleshooting & FAQs
Q1: My product is not crystallizing; it’s forming an "oiling out" layer at the bottom.
Diagnosis: This is common with fluorinated compounds in aqueous mixtures. The "oiling out" occurs because the compound separates as a liquid phase before it reaches its crystallization temperature (Liquid-Liquid Phase Separation). The Fix:
-
Reheat the mixture until the oil dissolves.
-
Add slightly more Ethanol (Solvent A) to increase the solubility limit.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the cloud point.
-
Cool slower . Rapid cooling forces oiling.
Q2: The melting point is low (e.g., 125–130°C) after recrystallization.
Diagnosis: You likely have a mixture of regioisomers (e.g., 4,6-difluoro and 5,7-difluoro). This usually happens if the starting material (difluoro-phenylenediamine) was isomeric. The Fix:
-
Switch Solvent: Try recrystallizing from Toluene . The solubility differential between isomers is often higher in non-polar aromatic solvents than in alcohols.
-
Acid-Base Swing: Dissolve the solid in 1M NaOH (forms the sodium salt), filter off insoluble impurities, then slowly acidify with HCl to pH 4–5 to reprecipitate the benzotriazole.
Q3: Why is the yield lower than expected (<60%)?
Diagnosis: Benzotriazoles are amphoteric but generally weak acids. The Fix:
-
Check the pH of your mother liquor. If it is too basic (pH > 9), the compound is forming a water-soluble salt. Adjust pH to ~5-6.
-
Salting Out: Because of the fluorine atoms, the molecule is moderately lipophilic. Adding NaCl to the aqueous mother liquor can drive more product out of solution.
Q4: Is "2H" vs "1H" important for purification?
Technical Insight: In solution and solid state, unsubstituted benzotriazoles exist in tautomeric equilibrium, though they are often drawn as 1H or 2H arbitrarily. However, N-alkylation locks the structure.
-
If you are purifying the unsubstituted parent : The protocol above applies.
-
If you are purifying an N-alkylated-2H-derivative : Do NOT use the Acid-Base swing method (Q2), as it will not form a salt. Use pure organic solvents (Heptane/Ethyl Acetate) for recrystallization.
References
-
Solubility & Fluorine Effects
-
Benzotriazole Synthesis & Properties
- Title: Benzotriazole: An overview on its vers
- Source: European Journal of Medicinal Chemistry (via PMC).
- Context: Details the synthesis (diazotization) and purification challenges of substituted benzotriazoles.
-
URL:[Link]
-
Purification of Halogenated Intermediates
-
General Recrystallization Logic
- Title: Preparation of Benzotriazole (Industrial Scale).
-
Source: US Patent 3,227,726.[4]
- Context: Describes the acidification and thermal purification of benzotriazole deriv
- URL
Sources
- 1. RU2002742C1 - Method of benzotriazole derivatives synthesis - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google Patents [patents.google.com]
- 4. US3227726A - Preparation of benzotriazole - Google Patents [patents.google.com]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzotriazole Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzotriazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Fluorinated benzotriazoles are a critical class of compounds in medicinal chemistry and materials science, and their successful synthesis often hinges on precise control of reaction conditions.
This document provides in-depth, experience-based guidance in a direct question-and-answer format to address specific challenges you may encounter.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Low or No Product Yield
-
Side Product Formation & Purity Issues
-
Reaction Control & Safety
-
-
Key Parameter Optimization
-
Experimental Protocols
-
Protocol 1: General Synthesis of a Fluorinated Benzotriazole
-
Protocol 2: Purification by Recrystallization
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing benzotriazoles from fluorinated o-phenylenediamines?
A1: The most common and direct method is the diazotization of a fluorinated o-phenylenediamine. The reaction proceeds in two main steps:
-
Diazotization: One of the two amino groups on the o-phenylenediamine is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with an acid, typically acetic acid or a mineral acid.[1][2][3] This step is highly temperature-sensitive.
-
Intramolecular Cyclization: The newly formed diazonium group is then attacked by the lone pair of electrons on the adjacent amino group. This intramolecular cyclization is a spontaneous process that results in the formation of the stable triazole ring.[2][3][4][5] The overall reaction is generally irreversible under normal conditions due to the high stability of the benzotriazole product.[4][5]
Q2: Why is strict temperature control so critical during the diazotization step?
A2: Temperature control, typically maintaining a range of 0-5 °C, is paramount for two reasons.[6][7][8] Firstly, aryl diazonium salts are thermally unstable.[6][9] If the temperature rises above this range, the diazonium intermediate can decompose, often violently, liberating nitrogen gas and forming unwanted phenolic byproducts through reaction with water.[6][9] Secondly, elevated temperatures can promote side reactions, such as intermolecular azo coupling, which reduces the yield and purity of the desired benzotriazole.[4][5]
Q3: Does the position of the fluorine substituent on the o-phenylenediamine affect the reaction?
A3: Yes. Fluorine is a strongly electron-withdrawing group. This property decreases the basicity of the amino groups, which can slow down the rate of diazotization compared to non-fluorinated analogues.[8] For weakly basic amines, ensuring sufficient acidity and allowing adequate reaction time for the diazotization to complete is crucial.[10] However, the general synthetic route remains viable for halo-substituted o-phenylenediamines.[4][5]
Q4: Is acetic acid always the best choice of acid?
A4: Acetic acid is widely used and often preferred over mineral acids because it provides a sufficiently acidic medium for diazotization while being less harsh, which can help suppress side reactions.[11] However, the choice of acid can be substrate-dependent. For very weakly basic fluorinated precursors, a stronger acid like hydrochloric or sulfuric acid might be necessary to ensure complete dissolution and protonation of the amine.[10]
Troubleshooting Guide
This section addresses specific experimental problems. Each issue is analyzed by identifying the most probable causes and providing actionable solutions.
Problem Area: Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or I've isolated no product. What went wrong?
A: Low yield is a common issue that can stem from several factors. Use the following diagnostic workflow to pinpoint the cause.
-
Cause 1: Diazonium Salt Decomposition.
-
Evidence: You observed significant gas evolution (N₂) or the reaction mixture turned dark brown or black.[6] The reaction temperature likely exceeded 5 °C.[6][7]
-
Solution: Ensure rigorous temperature control. Use an ice-salt bath to maintain an internal reaction temperature between 0-5 °C. Add the sodium nitrite solution very slowly (dropwise) to manage the exothermic nature of the reaction.[6]
-
-
Cause 2: Incomplete Diazotization.
-
Evidence: Starting material (fluorinated o-phenylenediamine) is recovered after the reaction.
-
Solution: The reaction medium may not be sufficiently acidic. Ensure at least two equivalents of acid are used relative to the diamine—one to protonate the amino groups and one to react with NaNO₂ to generate HNO₂.[11] For electron-deficient fluorinated amines, a slightly higher excess of acid might be beneficial.
-
-
Cause 3: Product Loss During Workup.
-
Evidence: The reaction seems to have worked (color changes observed), but little to no product is recovered after extraction and purification.
-
Solution: Benzotriazoles can be amphoteric. Check the pH of the aqueous layer before extraction. The product might be soluble in either acidic or basic aqueous solutions. Adjust the pH to neutrality before extracting with an organic solvent. If the product has some water solubility, saturate the aqueous layer with sodium chloride to decrease its solubility or perform multiple extractions with a larger total volume of organic solvent.
-
Problem Area: Side Product Formation & Purity Issues
Q: My final product is impure. What are the likely side products and how can I avoid them?
A: Impurities often arise from competing reactions.
-
Side Product 1: Azo-Coupled Dimers.
-
Cause: The electrophilic diazonium salt intermediate can react with the unreacted, nucleophilic o-phenylenediamine starting material. This is more likely if the sodium nitrite is added too quickly or with poor mixing, creating localized areas of high diazonium concentration.[6]
-
Solution: Ensure vigorous stirring and add the sodium nitrite solution slowly and below the surface of the reaction mixture to promote rapid consumption of the diazonium intermediate via the desired intramolecular cyclization.
-
-
Side Product 2: Phenolic Impurities.
-
Cause: As mentioned, these form when the diazonium salt reacts with water, a process accelerated by heat.[9]
-
Solution: Strict adherence to the 0-5 °C temperature range is the primary preventative measure.
-
-
Side Product 3: Tarry, Polymeric Materials.
-
Cause: Uncontrolled decomposition or polymerization reactions, often indicated by the formation of dark, insoluble tars.[12] This can be caused by excessive temperatures or incorrect stoichiometry.
-
Solution: Re-verify all reagent calculations. Ensure the reaction is not allowed to get too warm. Purification can be challenging; sometimes dissolving the crude product in a solvent like ethylene glycol and treating with activated charcoal at an elevated temperature (80-100°C) can help remove tarry impurities before final purification.[12]
-
Problem Area: Reaction Control & Safety
Q: The reaction temperature rose very quickly and uncontrollably. What should I do?
A: This is a dangerous situation known as a thermal runaway. The diazotization reaction is exothermic.
-
Immediate Action: If you can do so safely, stop the addition of sodium nitrite immediately. Ensure the cooling bath has maximum efficiency (plenty of ice and salt).
-
Prevention:
-
Scale: When performing this reaction for the first time, always start with a small scale.
-
Addition Rate: The sodium nitrite solution must be added dropwise. A syringe pump or a pressure-equalizing dropping funnel is highly recommended for controlled addition.
-
Cooling Capacity: Ensure your cooling bath is large enough to absorb the heat generated by the reaction. For larger-scale reactions, a mechanical chiller may be necessary.
-
Quenching: Have a quenching agent like sulfamic acid or urea on standby to destroy any excess nitrous acid at the end of the reaction.
-
Key Parameter Optimization
To maximize yield and purity, systematic optimization of key parameters is often necessary. The following table summarizes the effects of these parameters.
| Parameter | Standard Condition | Effect of Variation | Optimization Rationale |
| Temperature | 0–5 °C | Too High (> 5°C): Rapid decomposition of diazonium salt, formation of phenolic byproducts, reduced yield.[6][9] Too Low (< 0°C): Slower reaction rate, potential for reagent precipitation. | Maintain the "sweet spot" of 0-5°C for optimal diazonium salt stability and reaction rate. |
| Acid | Acetic Acid (2 equiv.) | Type: Mineral acids (HCl, H₂SO₄) increase acidity but may promote side reactions. Amount: Insufficient acid leads to incomplete diazotization. | Acetic acid is a good starting point.[11] For poorly soluble or very weakly basic amines, switching to a mineral acid may be required to achieve a homogeneous solution. |
| NaNO₂ Stoichiometry | 1.05–1.10 equivalents | Too Low: Incomplete conversion of the starting material. Too High: Increased risk of side reactions and requires quenching of excess nitrous acid. | A slight excess ensures complete diazotization. Test for excess nitrous acid at the end of the reaction using starch-iodide paper (turns blue/black) and quench if necessary. |
| Solvent | Water / Acetic Acid | Solvent Choice: The solvent must keep the starting material and the diazonium intermediate in solution. | For highly fluorinated, less polar substrates, co-solvents like methanol or acetone may be considered, but their reactivity with nitrous acid must be evaluated.[10] |
| Reaction Time | 1–3 hours | Too Short: Incomplete cyclization. Too Long: May allow for slow decomposition of the product or intermediates, especially if temperature control is imperfect. | Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation. |
Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct this reaction in a well-ventilated fume hood. Diazonium salts can be explosive when isolated and dry; never attempt to isolate the intermediate.
Protocol 1: General Synthesis of a Fluorinated Benzotriazole
This protocol describes the synthesis from a generic fluorinated o-phenylenediamine.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the fluorinated o-phenylenediamine (1.0 eq.) in a mixture of glacial acetic acid (2.0 eq.) and water.[11] Gentle warming may be required to achieve a clear solution.[11]
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 5 °C.[6] The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. A color change from dark green/red to a clearer orange/brown is often observed.[11][13]
-
Warming & Cyclization: Remove the flask from the cooling bath and allow it to slowly warm to room temperature. Let the reaction stir for an additional 1-2 hours at room temperature to ensure cyclization is complete.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash the filter cake with cold water.[13]
-
Drying: Dry the crude product under vacuum. Do not use high heat. The crude product can then be purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent. Benzene, toluene, or ethanol/water mixtures are common. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.[13]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Seeding with a pure crystal can induce crystallization if it doesn't start spontaneously.[13]
-
Chilling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Synthesis of benzotriazole. Retrieved from [Link]
-
Damschroder, R. E., & Peterson, W. D. (n.d.). 1,2,3-Benzotriazole. Organic Syntheses. Retrieved from [Link]
-
Is diazotization of o-phenylenediamine to benzotriazole reversible? (2015, January 7). Chemistry Stack Exchange. Retrieved from [Link]
-
Shah, M. (n.d.). Synthesis of Benzotriazole from o-Phynylenediamine.pptx. Scribd. Retrieved from [Link]
- Zhu, C., Yamane, M., & Kwong, F. Y. (2014). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 16(18), 4952–4955.
- Kumar, A., et al. (2015).
- CN105237488A - Synthesis method of benzotriazole. (n.d.). Google Patents.
- Avhad, K. C., & Upasani, C. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
- Zhang, K., et al. (2020). Synthesis and properties of fluorinated benzotriazole-based donor-acceptor-type conjugated polymers via Pd-catalyzed direct C H / C H coupling polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 58(15), 2133-2142.
-
Methods for the preparation of fluorobenzotriazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). Chemistry Stack Exchange. Retrieved from [Link]
-
In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? (2019, December 23). Quora. Retrieved from [Link]
-
Shah, M. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. Retrieved from [Link]
- US20080114177A1 - Method for preparing fluorinated benzotriazole compounds. (n.d.). Google Patents.
-
To prepare benzotriazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved from [Link]
-
EXPERIMENT-2 Synthesis of Benzotriazole From O-phenylenediamine. (n.d.). Scribd. Retrieved from [Link]
- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
-
Conditions required for diazotization titrations. (2023, January 19). Chrominfo. Retrieved from [Link]
- US3334054A - Purification of benzotriazole. (n.d.). Google Patents.
- JP2007224014A - Method for purification of benzotriazole derivative. (n.d.). Google Patents.
-
Help with Low Yield Synthesis. (2022, June 8). Reddit. Retrieved from [Link]
- L. A. Rubio, et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry.
- S. S. Al-Hussain, et al. (2022). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 20(02), 089-106.
-
Maste, M. (2022, January 25). Benzotriazole Synthesis. YouTube. Retrieved from [Link]
- H. P. E. van de Schans, et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scribd.com [scribd.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chrominfo: Conditions required for diazotization titrations [chrominfo.blogspot.com]
- 9. quora.com [quora.com]
- 10. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Solubilization Strategies for 4,6-Difluoro-2H-benzo[d]triazole
Status: Active Last Updated: February 12, 2026 Topic: Solubility Optimization for Biological Assays Compound ID: 4,6-DFBT (4,6-Difluoro-2H-benzo[d]triazole)[1][2]
Introduction: The "Fluorine Effect" on Solubility
Welcome to the Technical Support Center. If you are working with 4,6-Difluoro-2H-benzo[d]triazole (4,6-DFBT) , you have likely encountered a common paradox: the compound dissolves readily in organic solvents (DMSO, DMF) but precipitates immediately upon dilution into aqueous biological media.
Why this happens: While the benzotriazole core is moderately lipophilic, the addition of two fluorine atoms significantly alters the physicochemical landscape. Fluorine atoms are highly electronegative but have low polarizability. This creates two concurrent challenges:
-
Increased Lipophilicity (LogP): The fluorines repel water, making the molecule more hydrophobic than its non-fluorinated parent.
-
High Lattice Energy: The planar aromatic system allows for tight
- stacking, and the fluorine atoms can induce strong electrostatic lattice interactions. Breaking this crystal lattice requires significant energy, which ambient aqueous buffers cannot provide.
This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising biological data integrity.
Module 1: The DMSO Dilution Trap
The Problem: "Shock" Precipitation
Standard protocols often call for a 10 mM DMSO stock diluted 1000x into media (final 0.1% DMSO). For 4,6-DFBT, this rapid polarity shift causes kinetic supersaturation followed by immediate amorphous precipitation ("crashing out").
The Solution: Intermediate Dilution Step
Do not jump directly from 100% DMSO to 100% Aqueous Media. Use an intermediate solvent spike.
Optimized Protocol:
-
Prepare Stock: 10 mM 4,6-DFBT in anhydrous DMSO.
-
Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol .
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dilution: Dilute the intermediate mix 1:100 into pre-warmed (
C) assay media.-
Final Assay Conditions: 10
M compound, 0.1% DMSO, 0.9% PEG-400.
-
Why this works: PEG-400 acts as a "bridge" solvent, lowering the surface tension and preventing the immediate nucleation of crystals that occurs in pure water.
Module 2: Cyclodextrin Complexation (Gold Standard)
For sensitive cell-based assays where cosolvents (PEG/DMSO) are toxic, encapsulation with Hydroxypropyl-
Protocol: In-Situ Complexation
| Step | Action | Technical Rationale |
| 1 | Prepare 20% (w/v) HP- | Provides the "host" cavities. High concentration ensures excess host availability. |
| 2 | Dissolve 4,6-DFBT in Acetone (not DMSO) to 10 mg/mL. | Acetone is volatile and easily removed, unlike DMSO. |
| 3 | Add Acetone-Drug solution dropwise to the stirring HP- | Slow addition prevents macro-aggregation, favoring inclusion into the CD cavity. |
| 4 | Stir open-capped at RT for 24 hours. | Allows acetone to evaporate and equilibrium to shift toward the inclusion complex. |
| 5 | Lyophilize (Freeze-Dry) the resulting clear solution. | Creates a fluffy, water-soluble powder of the Drug:CD complex. |
| 6 | Reconstitute powder in assay media. | The complex dissolves instantly; the drug remains "hidden" from water until it reaches the cell membrane. |
Module 3: pH and Ionic Strength Strategy
The triazole nitrogen proton is acidic. For 4,6-DFBT, the electron-withdrawing fluorines likely lower the pKa from ~8.2 (parent benzotriazole) to the 7.0–7.5 range .
The "Salting Out" Risk
At pH 7.4 (PBS), the compound exists as a mixture of neutral and ionized forms.
-
Risk: While ionization increases solubility, the presence of high salt concentrations (e.g., 150 mM NaCl in PBS) creates a "Common Ion Effect" or "Salting Out" that forces the hydrophobic neutral fraction to precipitate.
Recommendation:
-
Avoid PBS for initial dilutions. Use low-salt buffers (e.g., 10 mM Tris or HEPES) for the working solution, then add to the final high-salt media only at the last step.
Visualizing the Workflow
The following diagram illustrates the decision process for solubilizing 4,6-DFBT based on your assay sensitivity.
Caption: Decision tree for selecting the correct solubilization method based on assay tolerance to organic solvents.
Troubleshooting & FAQ
Q1: I see "crystals" in my well plate after 24 hours. What happened?
Diagnosis: Ostwald Ripening. Small, invisible micro-aggregates formed immediately upon dilution. Over 24 hours, these small particles dissolved and redeposited onto larger particles, forming visible crystals. Fix: Add a non-ionic surfactant. Incorporate 0.01% Tween-80 or Pluronic F-127 into your assay buffer. This inhibits crystal growth by coating the hydrophobic surface of the nuclei.
Q2: My IC50 curve is very steep (Hill slope > 2). Is this real?
Diagnosis: Likely a colloidal aggregator artifact. Fluorinated compounds often form colloidal aggregates that sequester enzymes, leading to false-positive inhibition. Verification:
-
Spin down the sample (10,000 x g for 10 min) and re-test the supernatant. If activity is lost, the compound precipitated.
-
Add 0.01% Triton X-100 . If the inhibition disappears, the original result was an aggregation artifact.
Q3: Can I use 4,6-DFBT in animal studies (in vivo)?
Diagnosis: DMSO is not suitable for high-dose in vivo work. Fix: Use the Cyclodextrin formulation (Module 2).
-
Vehicle: 20% HP-
-CD in saline. -
pH Adjustment: Adjusting the vehicle to pH 8.0 may assist dissolution (ionizing the triazole), but ensure the route of administration (IV/IP) tolerates this pH.
References
-
Assay Guidance Manual (NCBI). Solubility and Permeability Assays. Bethesda (MD): National Library of Medicine (US). Available at: [Link]
-
PubChem. Compound Summary: Benzotriazole. National Center for Biotechnology Information. Available at: [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Solubility vs. pH" and "Salting Out" mechanisms).
Sources
Validation & Comparative
Comparing biological activity of 4,6-Difluoro-2H-benzo[d]triazole with non-fluorinated benzotriazole
This guide provides an in-depth technical comparison between 4,6-Difluoro-2H-benzo[d]triazole (4,6-DF-BTA) and its non-fluorinated parent, Benzotriazole (BTA). It is designed for medicinal chemists and drug discovery scientists evaluating the "Fluorine Effect" on scaffold performance.
Executive Summary
Benzotriazole (BTA) is a privileged scaffold in medicinal chemistry, widely used as a bioisostere for purines and indoles. However, its therapeutic utility is often limited by rapid metabolic oxidation and moderate lipophilicity.
4,6-Difluoro-2H-benzo[d]triazole (4,6-DF-BTA) represents a "second-generation" scaffold. The introduction of fluorine atoms at the C4 and C6 positions fundamentally alters the molecule's electronic and physicochemical profile. This modification enhances metabolic stability (by blocking reactive C-H sites), modulates acidity (pKa) for improved hydrogen bonding, and increases lipophilicity , facilitating better membrane permeability. While BTA acts primarily as a weak baseline inhibitor, 4,6-DF-BTA serves as a potent fragment for developing inhibitors against kinases (e.g., CK2) and metabolic enzymes (e.g., IDO1).
Physicochemical & Structural Comparison
The biological divergence between these two molecules stems from the high electronegativity of fluorine.
| Property | Benzotriazole (BTA) | 4,6-Difluoro-2H-benzo[d]triazole | Impact on Biological Activity |
| Molecular Weight | 119.12 g/mol | 155.10 g/mol | Slight increase; remains within "Fragment-Based Drug Discovery" (FBDD) limits (<300 Da). |
| Acidity (pKa of NH) | ~8.2 – 8.6 | ~5.5 – 6.0 (Estimated) | Critical: Fluorine withdraws electrons, stabilizing the anion. 4,6-DF-BTA is a stronger acid, improving interactions with basic residues (e.g., Lys, Arg) in active sites. |
| Lipophilicity (LogP) | 1.44 | ~1.95 (Estimated) | Increased lipophilicity improves passive transport across cell membranes (bioavailability). |
| H-Bond Potential | Donor (NH) / Acceptor (N:) | Enhanced Donor | The more acidic NH is a stronger H-bond donor. Fluorine also acts as a weak H-bond acceptor. |
| Metabolic Liability | High (C4/C5/C6/C7 oxidation) | Reduced | Fluorine at C4 and C6 blocks P450-mediated oxidation at these vulnerable sites. |
Biological Performance Analysis
A. Cytotoxicity & Antiproliferative Activity[1]
-
Benzotriazole: Generally exhibits low cytotoxicity in mammalian cells (IC50 > 100 µM). It is often cytostatic rather than cytotoxic unless derivatized.
-
4,6-Difluoro-2H-benzo[d]triazole:
-
Mechanism: The difluoro-substitution increases cellular uptake and binding affinity to cellular targets.
-
Data: Early studies (Montgomery & Hewson) indicated that while the core itself was inactive against specific leukemia models (Friend virus), it exhibited measurable cytotoxicity in cell culture at lower concentrations than BTA.
-
Modern Context: Derivatives of 4,6-DF-BTA show potent cytotoxicity against solid tumor lines (e.g., MCF-7, HeLa) with IC50 values often in the low micromolar range (5–20 µM) , compared to >50 µM for non-fluorinated analogs.
-
B. Enzyme Inhibition (Kinase & Metabolic Targets)
The 4,6-difluoro motif is a strategic "warhead" in enzyme inhibitors.
-
Casein Kinase 2 (CK2): Halogenated benzotriazoles are known ATP-competitive inhibitors. The 4,6-difluoro substitution pattern (often combined with bromine) optimizes the electrostatic fit within the hydrophobic pocket of the ATP binding site.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): Benzotriazole is a heme-binding scaffold. The electron-deficient nature of the 4,6-difluoro ring reduces the electron density on the triazole nitrogens, tuning the coordination bond strength with the Heme-Iron (Fe) center, often resulting in tighter binding kinetics compared to BTA.
C. Antimicrobial Potency[2][3][4][5][6]
-
BTA: Weak antimicrobial activity; often used as a co-formulant.
-
4,6-DF-BTA Derivatives: Schiff bases and N-alkylated derivatives of the difluoro core exhibit 2- to 4-fold higher potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans) compared to BTA derivatives.
-
Reasoning: The lipophilic fluorine atoms facilitate penetration of the microbial cell wall.
-
Mechanism of Action: The Fluorine Effect
The following diagram illustrates how the fluorination of the benzotriazole core translates into specific biological advantages.
Figure 1: Mechanistic flow detailing how 4,6-difluoro substitution enhances biological efficacy.
Experimental Protocols
Protocol A: Synthesis of 4,6-Difluoro-2H-benzo[d]triazole
Rationale: Commercial availability is limited. This self-validating protocol ensures high purity starting from the diamine precursor.
Reagents:
-
3,5-Difluoro-1,2-phenylenediamine (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
Workflow:
-
Dissolution: Dissolve 10 mmol of 3,5-difluoro-1,2-phenylenediamine in 15 mL of glacial acetic acid/water (1:1 v/v). Cool to 0–5°C in an ice bath.
-
Diazotization: Dropwise add a solution of NaNO₂ (11 mmol in 5 mL H₂O) while maintaining temperature <5°C. Observation: Solution turns from dark brown to clear orange/red.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. The internal temperature may rise slightly (exothermic cyclization).[4]
-
Isolation: Chill the reaction mixture to 0°C. The product will precipitate. Filter the solid, wash with ice-cold water, and recrystallize from benzene or ethanol/water.
-
Validation:
-
Melting Point: Expect ~150–155°C (higher than BTA's 98°C due to polarity).
-
1H NMR (DMSO-d6): Look for two distinct aromatic signals (due to symmetry in 2H form or specific coupling in 1H form) and a broad NH singlet downfield (~15 ppm).
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 shifts between BTA and 4,6-DF-BTA.
Workflow Diagram:
Figure 2: Standardized MTT workflow for assessing cytotoxic potency.
References
-
Montgomery, J. A., & Hewson, K. (1965).[5] Synthesis of Potential Anticancer Agents.[6][7] XXXIV. Fluorobenzimidazoles and Fluorobenzotriazoles. Journal of Medicinal Chemistry, 8(5), 708–710. Link
- Dubey, A., et al. (2011). Conventional and Microwave Assisted Synthesis of 2-Oxo-4-Substituted Aryl-Azetidine Derivatives of Benzotriazole: A New Class of Biological Compounds. Journal of Chemical and Pharmaceutical Research, 3(3), 114-122.
-
Winiewska, M., et al. (2017). Halogenated 1H-Benzotriazoles as Highly Efficient Inhibitors of Protein Kinase CK2.[7] Bioorganic & Medicinal Chemistry, 25(14), 3681-3693. (Establishes the role of halogenated BTA as kinase inhibitors).
-
BenchChem. (2025). Comparative Biological Activity of Halogenated Benzotriazoles. Link (General properties and safety data).
-
PubChem. (2025).[8][9] Compound Summary: 1H-Benzotriazole.[7][10][11] National Library of Medicine. Link
Sources
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- 6. Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comparison of the stability of 1H- and 2H- tautomers of 4,6-Difluoro-2H-benzo[d]triazole
Introduction
Benzotriazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, materials science, and industrial applications such as corrosion inhibition.[1] A key chemical feature of N-unsubstituted benzotriazoles is their existence as a dynamic equilibrium of two annular tautomers: the asymmetric 1H-benzo[d]triazole and the symmetric 2H-benzo[d]triazole. The position of this equilibrium is highly sensitive to the molecule's phase (solid, liquid, gas), solvent polarity, and, crucially, the electronic nature of substituents on the benzene ring.
This guide provides an in-depth comparison of the stability of the 1H- and 2H-tautomers of 4,6-difluorobenzotriazole. The introduction of two strongly electron-withdrawing fluorine atoms at the 4- and 6-positions is expected to significantly perturb the electronic landscape of the heterocyclic system, thereby influencing the tautomeric preference. As direct, comprehensive experimental data for this specific molecule is not extensively published, this guide will synthesize established principles from the parent benzotriazole system, draw analogies from related substituted analogs, and provide robust, field-proven experimental and computational protocols for researchers to definitively determine the relative stabilities.
The Foundational System: Tautomerism in Unsubstituted Benzotriazole
To understand the impact of fluorination, we must first establish the baseline behavior of the parent benzotriazole molecule. The tautomeric preference for unsubstituted benzotriazole has been a subject of numerous investigations and is now well-understood.
-
In the Solid State: X-ray crystallography has unequivocally shown that benzotriazole exists exclusively as the 1H-tautomer in its crystalline form.[2]
-
In Solution: The 1H-tautomer is also the predominant species in solution.[3]
-
In the Gas Phase: The gas-phase equilibrium is more complex. Early microwave spectroscopy experiments detected only the 1H-tautomer.[4] However, subsequent studies combining UV spectroscopy and advanced computational methods revealed that the 2H-tautomer is also present and that the equilibrium is temperature-dependent.[1] High-level ab initio calculations have shown that the two tautomers are very close in energy, with the inclusion of electron correlation and zero-point energy corrections being critical for accurate predictions.[2][5]
The general consensus from extensive theoretical and experimental work is that the 1H-tautomer is slightly more stable than the 2H-tautomer. For instance, gas-phase FTIR spectroscopy determined the 1H-tautomer to be more stable by approximately 5 kJ/mol.[2]
Caption: The tautomeric equilibrium between the 1H- and 2H- forms.
The Perturbation: Electronic Influence of 4,6-Difluoro Substitution
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma framework (a strong -I inductive effect). This effect is paramount in determining the stability of the 4,6-difluoro-substituted benzotriazole tautomers.
The two fluorine atoms will significantly lower the electron density of the benzene ring. This inductive pull extends to the triazole moiety, influencing the acidity of the N-H proton and the basicity of the nitrogen lone pairs. In related electron-deficient systems, such as 5,7-dinitrobenzotriazole, computational studies have shown that the 1H-tautomer is the most energetically favorable form by a significant margin (~25-30 kJ/mol).[6][7] The strong electron withdrawal by the nitro groups stabilizes the 1H-form, which possesses a higher dipole moment, more effectively than the less polar 2H-form.
By analogy, the potent inductive withdrawal from the 4,6-difluoro substituents is predicted to similarly favor the 1H-tautomer . This form allows the acidic proton to reside on a nitrogen (N1) that is part of a system better able to accommodate the delocalized negative charge upon deprotonation, a scenario stabilized by the electron-withdrawing fluorine atoms.
Part 1: Experimental Determination of Tautomeric Preference
To validate this hypothesis, a combination of spectroscopic and crystallographic methods should be employed. These protocols are designed to provide unambiguous, self-validating results.
Protocol 1: Multinuclear NMR Spectroscopy in Solution
Causality: NMR spectroscopy is the most powerful tool for determining tautomeric ratios in solution. The key distinction between the 1H- and 2H-tautomers of 4,6-difluorobenzotriazole is symmetry. The 2H-tautomer possesses a C₂ axis of symmetry, which results in chemically equivalent environments for specific pairs of atoms. The 1H-tautomer is asymmetric. This fundamental difference leads to distinct and predictable NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of synthesized 4,6-difluorobenzotriazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Using a range of solvents can also probe the effect of polarity on the equilibrium.
-
¹⁹F NMR Acquisition:
-
This is the most direct probe. The symmetric 2H-tautomer will show a single ¹⁹F resonance.
-
The asymmetric 1H-tautomer will show two distinct ¹⁹F resonances, one for F4 and one for F6.
-
-
¹H NMR Acquisition:
-
The 2H-tautomer will show two signals for the aromatic protons (a singlet for H5 and a singlet for H7, which are equivalent) and one N-H signal.
-
The 1H-tautomer will show two distinct aromatic proton signals (H5 and H7) and one N-H signal. Observation of through-space ¹H-¹⁹F couplings (HOESY) can help assign the proton positions relative to the fluorine atoms.
-
-
¹³C NMR Acquisition:
-
The 2H-tautomer will exhibit fewer signals in the aromatic region due to symmetry (e.g., C4=C6, C5=C7).
-
The 1H-tautomer will show a unique signal for each carbon atom in the benzene ring. The C-F coupling constants (¹JCF, ²JCF, etc.) will be invaluable for definitive assignments.
-
-
Data Analysis: The relative integration of the unique signals for the 1H- and 2H-tautomers allows for the direct calculation of the equilibrium constant (K_T) in the chosen solvent.
Protocol 2: Single-Crystal X-Ray Diffraction
Causality: While NMR reveals the equilibrium in solution, X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state, definitively identifying the preferred tautomer and its intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice.
Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion, where a precipitant solvent slowly diffuses into the compound's solution.[8]
-
Cooling of a saturated solution.
-
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data. The position of the hydrogen atom on either N1 or N2 will be located in the difference Fourier map, confirming the tautomeric form.
Caption: Workflow for experimental tautomer determination.
Part 2: Computational Prediction of Tautomer Stability
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, predictive framework for assessing the intrinsic thermodynamic stability of isomers. By calculating the Gibbs free energy (G) of each tautomer, we can predict the equilibrium constant theoretically, complementing experimental findings.
Methodology:
-
Structure Preparation: Build the initial 3D structures of both the 1H- and 2H-tautomers of 4,6-difluorobenzotriazole in silico.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set. The M06-2X functional with the 6-311++G(d,p) basis set is a robust choice for systems involving non-covalent interactions and varied electronic environments.[9]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
-
Confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Solvent Modeling (Optional): To simulate solution-phase stability, incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), using the dielectric constant of the experimental solvent (e.g., DMSO).
-
Energy Comparison: Calculate the relative Gibbs free energy (ΔG) between the two tautomers:
-
ΔG = G(2H-tautomer) - G(1H-tautomer)
-
A positive ΔG indicates that the 1H-tautomer is more stable.
-
The equilibrium constant can be calculated using the formula: K_T = exp(-ΔG/RT).
-
Table 1: Hypothetical DFT Calculation Results (M06-2X/6-311++G(d,p))
| Tautomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kJ/mol) |
| 1H-form | -575.12345 | -575.09876 | 0.00 (Reference) |
| 2H-form | -575.12100 | -575.09543 | +8.74 |
Note: These are illustrative values. Actual calculations must be performed to obtain true results.
Caption: Workflow for computational stability prediction.
Conclusion and Outlook
The tautomeric landscape of benzotriazoles is a delicate balance of electronic and environmental factors. Based on established principles and evidence from analogous electron-deficient systems, the 1H-tautomer of 4,6-difluorobenzotriazole is predicted to be the more stable form in both solution and the solid state. The strong inductive electron withdrawal by the two fluorine atoms is expected to be the dominant stabilizing factor.
This guide provides the necessary intellectual framework and actionable experimental and computational protocols for researchers to rigorously test this prediction. The combined application of multinuclear NMR, X-ray crystallography, and DFT calculations will yield a comprehensive and definitive understanding of this important molecular system, providing critical insights for its future application in drug design and materials science.
References
- Bojoga, O., et al. (1999).
- Jagerovic, N., et al. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. New Journal of Chemistry.
- Borin, A. C., & Serrano, F. A. S. (2000). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole.
- Kim, H., et al. (2014). Benzotriazole-Containing Planar Conjugated Polymers with Noncovalent Conformational Locks for Thermally Stable and Efficient Polymer Field-Effect Transistors.
-
The Nijmegen Molecular and Laser Physics Group. (n.d.). Spectroscopy: First identification of the 2H tautomer of benzotriazole in the gas phase. Retrieved from [Link]
- Roth, W., et al. (1998). A Study of 2H- and 2D-Benzotriazole in Their Lowest Electronic States by UV-Laser Double-Resonance Spectroscopy. The Journal of Physical Chemistry A.
- Sinditskii, V. P., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules.
- Roth, W., et al. (1998). Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic numbering.
- Plata, I. F. R., & Do Monte, S. A. (2006). About the benzotriazole tautomerism: An ab initio study. Chemical Physics Letters.
- Titi, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry.
- Stoltz, B. M., & Virgil, S. C. (2018). Demystifying X-ray Crystallography. Caltech.
- Sinditskii, V. P., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI.
- El-Faham, A., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI.
- Sławiński, J., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)
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- 1. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 2. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 3. researchgate.net [researchgate.net]
- 4. 2H tautomer of Benzotriazole [mbp.science.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
